molecular formula C24H40O6 B10860904 3alpha,6beta,7beta,12alpha-Tetrahydroxy-5beta-cholan-24-oic Acid CAS No. 75110-48-4

3alpha,6beta,7beta,12alpha-Tetrahydroxy-5beta-cholan-24-oic Acid

Cat. No.: B10860904
CAS No.: 75110-48-4
M. Wt: 424.6 g/mol
InChI Key: COCMFMBNEAMQMA-KREOYVNCSA-N
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Description

3alpha,6beta,7beta,12alpha-tetrahydroxy-5beta-cholan-24-oic acid is a bile acid, which is a type of steroid acid found predominantly in the bile of mammals. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is known for its role in various biological processes and has been the subject of extensive scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3alpha,6beta,7beta,12alpha-tetrahydroxy-5beta-cholan-24-oic acid typically involves multiple steps, starting from simpler steroidal precursors. The process often includes hydroxylation reactions at specific positions on the steroid backbone. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve microbial transformation processes, where specific microorganisms are used to introduce hydroxyl groups at desired positions on the steroid nucleus. This method is advantageous due to its specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions

3alpha,6beta,7beta,12alpha-tetrahydroxy-5beta-cholan-24-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3alpha,6beta,7beta,12alpha-tetrahydroxy-5beta-cholan-24-oic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3alpha,6beta,7beta,12alpha-tetrahydroxy-5beta-cholan-24-oic acid involves its interaction with specific receptors and enzymes in the body. It acts as a ligand for nuclear receptors like the farnesoid X receptor (FXR), which regulates the expression of genes involved in bile acid synthesis and metabolism. This interaction modulates various metabolic pathways, influencing lipid and glucose homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3alpha,6beta,7beta,12alpha-tetrahydroxy-5beta-cholan-24-oic acid is unique due to its specific hydroxylation pattern, which imparts distinct biological properties. Its ability to interact with multiple receptors and enzymes makes it a versatile compound in both research and therapeutic contexts .

Properties

CAS No.

75110-48-4

Molecular Formula

C24H40O6

Molecular Weight

424.6 g/mol

IUPAC Name

(4R)-4-[(3R,5R,6S,7R,8R,9S,10R,12S,13R,14S,17R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O6/c1-12(4-7-19(27)28)14-5-6-15-20-16(11-18(26)24(14,15)3)23(2)9-8-13(25)10-17(23)21(29)22(20)30/h12-18,20-22,25-26,29-30H,4-11H2,1-3H3,(H,27,28)/t12-,13-,14-,15+,16+,17+,18+,20+,21+,22-,23-,24-/m1/s1

InChI Key

COCMFMBNEAMQMA-KREOYVNCSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(C(C4C3(CCC(C4)O)C)O)O)O)C

melting_point

240 - 242 °C

physical_description

Solid

Origin of Product

United States

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